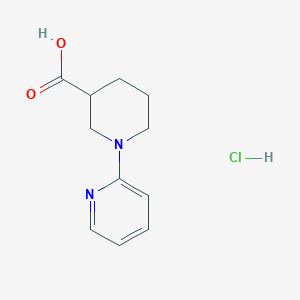

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Overview

Description

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O2 . It is a powder in physical form .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H .Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.7 . It is a powder in physical form and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Cancer Treatment Potential

Research has indicated that derivatives of piperidine carboxylic acid, similar to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, may have potential applications in cancer treatment. For instance, an aurora kinase inhibitor compound that inhibits Aurora A, a protein involved in cell division, has been developed using a structure related to piperidine carboxylic acid, showing promise for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Applications

Compounds derived from 2-chloropyridine-3-carboxylic acid, closely related to this compound, have been synthesized and tested for antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Piperidine Derivatives

Piperidine derivatives are synthesized for various scientific applications. For example, a method involving Claisen rearrangement produces optically pure piperidines, which are important intermediates in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). These compounds can have wide-ranging applications in pharmaceuticals and chemical synthesis.

Synthesis of Functionalized Pyridines

Functionalized pyridines, similar to this compound, are synthesized for various biochemical applications. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different compounds results in the formation of 4H-pyrano[3,2-c]pyridines, which have applications in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds related to this compound provide insights into their chemical properties. For instance, a diastereomeric complex involving piperidine-3-carboxylic acid has been characterized using X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, enhancing the understanding of such compounds (Bartoszak-Adamska et al., 2011).

Mechanism of Action

Target of Action

It’s structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to its structural analog, it might interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it acts like its structural analog, it could influence the GABAergic system, affecting neuronal excitability and synaptic transmission .

Result of Action

If it acts like its structural analog, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .

Future Directions

While specific future directions for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride are not mentioned in the search results, it’s worth noting that piperidones and their derivatives are of significant interest in the field of drug discovery due to their unique biochemical properties and varied biological applications .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can influence the activity of these receptors, potentially leading to changes in cellular behavior.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition can lead to reduced collagen deposition and potentially mitigate fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase (CP4H), an enzyme involved in collagen synthesis . This inhibition can result in decreased collagen production, which is beneficial in conditions like fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of collagen synthesis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, toxic effects such as liver damage and impaired cellular function have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of CP4H affects the metabolic pathway of collagen synthesis, leading to reduced collagen production . This interaction can have downstream effects on other metabolic processes, highlighting the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in collagen synthesis . This subcellular localization is crucial for its role in inhibiting collagen production and mitigating fibrosis.

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPDQARJILJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)